1-Phenylbenzimidazole-2-carboxaldehyde
Description
1-Phenylbenzimidazole-2-carboxaldehyde (C₁₄H₁₀N₂O, MW = 222.24 g/mol) is a benzimidazole derivative featuring a phenyl group at the 1-position and a carboxaldehyde (-CHO) substituent at the 2-position (Fig. 1). Its synthesis typically involves condensation reactions between o-phenylenediamine and substituted aldehydes under acidic or catalytic conditions. For instance, analogous compounds like 1-benzyl-2-phenylbenzimidazole are synthesized via refluxing o-phenylenediamine with benzaldehyde in ethanol using L-proline as a catalyst . The aldehyde group at position 2 enhances electrophilic reactivity, making it a versatile intermediate for further functionalization, such as oxidation to carboxylic acids or formation of Schiff bases .
Properties
CAS No. |
6646-67-9 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-phenylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-10-14-15-12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-10H |
InChI Key |
HJGHFDBOLBJAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C=O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
1-Phenylbenzimidazole-2-carboxaldehyde and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.
- Mechanism of Action : The antimicrobial activity is often attributed to the interaction of the benzimidazole moiety with bacterial enzymes, disrupting cell wall synthesis or metabolic pathways. For instance, compounds derived from 1-phenylbenzimidazole have shown minimal inhibitory concentration (MIC) values indicating potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1a | Staphylococcus aureus | 8 |
| 1b | E. coli | 32 |
| 1c | Candida albicans | 64 |
Anticancer Properties
The anticancer potential of this compound has been extensively studied, with promising results against various cancer cell lines.
- Case Study : A recent study evaluated the antiproliferative effects of several derivatives against the MDA-MB-231 breast cancer cell line. The compound with an N-heptyl group demonstrated the highest activity with an IC50 value of 16.38 µM, indicating strong potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 1e | MDA-MB-231 | 21.93 |
Antidiabetic Applications
Recent research has highlighted the role of benzimidazole derivatives in managing type 2 diabetes mellitus through their inhibition of α-glucosidase.
- Research Findings : One study reported that a specific derivative of 1-phenylbenzimidazole exhibited an IC50 value of 8.40 µM against yeast α-glucosidase, significantly outperforming acarbose (IC50 = 774.5 µM), a standard antidiabetic drug .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Derivative D | Yeast α-glucosidase | 8.40 |
| Acarbose | Yeast α-glucosidase | 774.5 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 1-Position
1-Methylbenzimidazole-2-carboxaldehyde (C₉H₈N₂O, MW = 160.17 g/mol)
- Structural Difference : A methyl group replaces the phenyl group at position 1.
- However, the electron-donating methyl group may slightly deactivate the benzimidazole ring toward electrophilic substitution .
- Applications : Used in studies comparing substituent effects on benzimidazole bioactivity, particularly in antimicrobial and antitumor assays .
1-Benzyl-2-phenyl-1H-benzimidazole (C₂₀H₁₆N₂, MW = 284.36 g/mol)
- Structural Difference : A benzyl group replaces the phenyl at position 1, and the aldehyde is absent.
- Impact : The absence of the aldehyde limits its utility in condensation reactions, but the benzyl group enhances lipophilicity, improving membrane permeability in drug candidates .
- Applications : Explored as a scaffold for antitumor agents, with derivatives showing moderate activity against cancer cell lines .
Variations in the Heterocyclic Core
1-Phenyl-1H-imidazole-2-carbaldehyde (C₁₀H₈N₂O, MW = 172.18 g/mol)
- Structural Difference : The benzimidazole ring is replaced by a smaller imidazole ring.
- Impact : Reduced aromatic conjugation and electron-withdrawing effects compared to benzimidazole, leading to higher aldehyde reactivity. The imidazole core is more basic, favoring protonation in acidic conditions .
- Applications : Primarily serves as a ligand in coordination chemistry due to its ability to form stable metal complexes .
Functional Group Variations at the 2-Position
Benzimidazole-2-carboxylic Acid (C₈H₆N₂O₂, MW = 162.15 g/mol)
- Structural Difference : The aldehyde is oxidized to a carboxylic acid (-COOH).
- Impact : The carboxylic acid group introduces acidity (pKa ~3–4) and hydrogen-bonding capability, enhancing solubility in polar solvents. This derivative is less reactive in nucleophilic additions compared to the aldehyde .
- Applications : Used in peptide mimetics and as a building block for protease inhibitors .
2-Phenylbenzimidazole-5-sulfonic Acid (C₁₃H₁₀N₂O₃S, MW = 274.3 g/mol)
- Structural Difference : A sulfonic acid (-SO₃H) group replaces the aldehyde.
- Impact : High water solubility and strong acidity (pKa ~1) due to the sulfonic acid group. The electron-withdrawing nature deactivates the ring toward electrophilic substitution .
- Applications : Commercialized as Ensulizole, a UV filter in sunscreens .
Preparation Methods
Classical Acid-Catalyzed Condensation
The condensation of o-phenylenediamine with aldehydes under acidic conditions is a well-established method for benzimidazole synthesis. For 1-phenylbenzimidazole-2-carboxaldehyde, this approach would require a benzaldehyde derivative bearing a pre-existing aldehyde group. A modified protocol involves:
-
Reacting o-phenylenediamine with 2-carboxybenzaldehyde in the presence of polyphosphoric acid (PPA) at 120–140°C for 4–6 hours.
-
Yields for analogous 2-substituted benzimidazoles under similar conditions range from 70% to 85%, though the carboxaldehyde’s sensitivity to strong acids may necessitate milder conditions.
Key Challenges :
-
Over-oxidation of the aldehyde group under high-temperature acidic conditions.
-
Competing side reactions, such as imine formation, due to the aldehyde’s reactivity.
One-Pot Oxidative Condensation Strategies
Aerobic Oxidation with Ionic Liquids
A green chemistry approach involves a one-pot, two-step synthesis using benzyl alcohol derivatives and o-phenylenediamine under oxygen atmosphere:
-
Oxidation Step : Benzyl alcohol is oxidized in situ to benzaldehyde using a catalytic system of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and an ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide) in acetonitrile/water (10:1) at 45°C.
-
Condensation Step : o-phenylenediamine is added, and the mixture is heated to 55°C under oxygen to form the benzimidazole core.
Adaptation for this compound :
-
Substituting benzyl alcohol with 2-(hydroxymethyl)benzaldehyde could enable direct formation of the carboxaldehyde group. Preliminary studies on similar systems report yields of 65–78%.
Sodium Bisulfite-Catalyzed Aqueous Synthesis
Water as a Solvent Medium
A patent-pending method for 2-phenylbenzimidazole synthesis offers insights into eco-friendly adaptations:
-
Procedure :
Modifications for Carboxaldehyde Incorporation :
-
Replacing benzaldehyde with 2-formylbenzoic acid could introduce the carboxaldehyde moiety. However, steric hindrance from the carboxylic group may reduce reactivity, necessitating higher temperatures (90–100°C) and extended reaction times.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Reaction Optimization
Q & A
Q. What are the common synthetic routes for 1-Phenylbenzimidazole-2-carboxaldehyde, and how are reaction conditions optimized?
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and carboxaldehyde signals (~9-10 ppm for aldehyde protons). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹). Melting point analysis and elemental analysis (C, H, N) further validate purity . For example, highlights the use of NMR and IR to confirm substituent positions in benzimidazole derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data and elemental analysis results during characterization?
- Methodological Answer : Contradictions may arise from impurities or incomplete reactions. Strategies include:
- Repeating synthesis with stricter stoichiometric control.
- Using high-resolution mass spectrometry (HR-MS) to confirm molecular ions.
- Comparing experimental NMR shifts with computational predictions (e.g., DFT calculations) .
For example, resolves structural ambiguities by cross-referencing calculated and observed elemental composition data .
Q. What mechanistic insights explain the reactivity of the carboxaldehyde group in cross-coupling or functionalization reactions?
- Methodological Answer : The aldehyde group participates in nucleophilic additions (e.g., forming hydrazones or imines) and oxidative transformations. For instance:
- Condensation with diamines yields imidazolidines, as shown in using Grignard reagents .
- Oxidation to carboxylic acids (via KMnO₄) or reduction to alcohols (via NaBH₄) expands functional diversity .
Computational studies (e.g., QSPR models) can predict electronic effects of substituents on reactivity .
Q. How do computational methods enhance the design of this compound derivatives for target applications?
- Methodological Answer : Quantum chemical calculations (DFT) model electron distribution, while molecular docking predicts binding affinities to biological targets. For example:
- describes docking studies to analyze interactions between benzimidazole derivatives and enzyme active sites .
- QSPR models () correlate structural features with physicochemical properties like solubility or logP .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should be replicated using controlled buffers (pH 1–13) and monitored via HPLC or UV-Vis spectroscopy. Contradictions may stem from:
- Degradation products (e.g., oxidation to carboxylic acids at high pH).
- Solvent-dependent tautomerization (e.g., aldehyde ↔ enol forms) .
notes that carboxaldehyde derivatives are prone to oxidation, requiring inert atmospheres for storage .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard classification. Key precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
